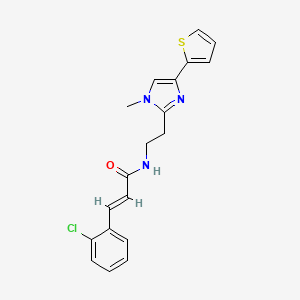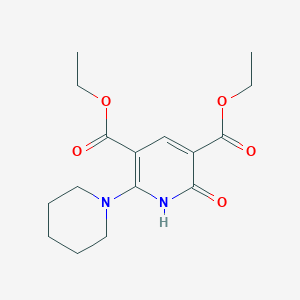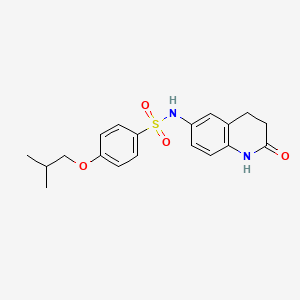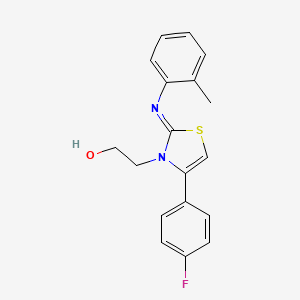
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H15Cl2N3OS and its molecular weight is 392.3. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The synthesized thiazole-4-carboxylates, including compounds structurally similar to the requested chemical, show promising properties as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds create a protective film on the steel surface, significantly increasing polarization resistance and exhibiting mixed-type corrosion inhibition activity (El aoufir et al., 2020).
Antimicrobial and Antitumor Activity
A range of 4-thiazolidinone derivatives, similar in structure to the requested compound, have been synthesized and evaluated for their antimicrobial and antitumor activities. Some derivatives displayed significant inhibition of mycobacterial growth and showed potential as anticancer agents. These compounds inhibited the growth of several bacteria and fungi, indicating their potential in medical applications (Küçükgüzel et al., 2002).
Antiviral and Antitumor Agents
Substituted 4-imidazolidinone derivatives, structurally related to the requested compound, were synthesized for potential antiviral and antitumor applications. These compounds underwent various tests to evaluate their effectiveness against viruses and cancer cells (Khodair & Bertrand, 1998).
Antimicrobial and Antifungal Properties
New derivatives of thiazolidine-2,4-dione, closely related to the requested compound, have been synthesized and evaluated for their antimicrobial activities against pathogenic strains of bacteria and fungi. Some compounds demonstrated superior inhibitory activities compared to reference drugs, showcasing their potential in antimicrobial treatments (Stana et al., 2014).
Structural Analysis and Theoretical Investigations
The title compound, closely related to the requested chemical, was characterized through X-ray diffraction, NMR spectra, and theoretical investigations using HF and DFT levels of theory. The structural analysis and intra/intermolecular contacts provide insights into the molecular interactions and stability of these compounds (Khelloul et al., 2016).
Biological Evaluation of Thiazole Derivatives
Thiazole derivatives structurally related to the requested compound were evaluated for their antimicrobial and anticancer properties. The synthesized compounds showed effective action against both Gram-positive and Gram-negative bacteria and demonstrated potent cytotoxic activities against various cancer cell lines (Al-Mutabagani et al., 2021).
properties
IUPAC Name |
(2Z)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-11-2-4-12(5-3-11)10-21-23-18-22-17(24)16(25-18)9-13-8-14(19)6-7-15(13)20/h2-8,10,16H,9H2,1H3,(H,22,23,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALNCCVAMHIOK-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2658286.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide](/img/structure/B2658288.png)
![4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2658289.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2658291.png)
![2,4-difluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2658292.png)
![1-benzyl-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-2-one](/img/structure/B2658293.png)

![tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2658297.png)